
N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide
Vue d'ensemble
Description
N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide, also known as CLT or TCH, is a synthetic compound that has been widely used in scientific research. It belongs to the family of hydrazide derivatives and has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Mécanisme D'action
The mechanism of action of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide is not fully understood. However, it has been proposed that N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide exerts its biological effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. For example, N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins. N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has also been shown to inhibit the expression of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide is its high potency and selectivity towards cancer cells. It has been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including drug-resistant cells. However, one of the limitations of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide. One of the areas of interest is the development of novel formulations of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide that can improve its solubility and bioavailability. Another area of interest is the identification of the molecular targets of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide and the elucidation of its mechanism of action. Furthermore, the potential applications of N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide in other fields, such as material science and environmental science, warrant further investigation.
Applications De Recherche Scientifique
N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial properties. N'~1~,N'~4~-bis(2-chlorobenzylidene)terephthalohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
IUPAC Name |
1-N,4-N-bis[(E)-(2-chlorophenyl)methylideneamino]benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c23-19-7-3-1-5-17(19)13-25-27-21(29)15-9-11-16(12-10-15)22(30)28-26-14-18-6-2-4-8-20(18)24/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUCPYISHYQQRJ-BKHCZYBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'1,N'4-bis(2-chlorobenzylidene)terephthalohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841824.png)

![N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide](/img/structure/B3841831.png)
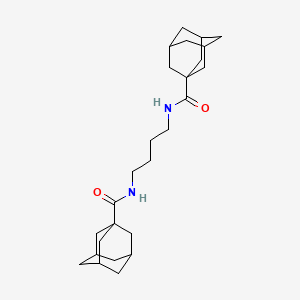

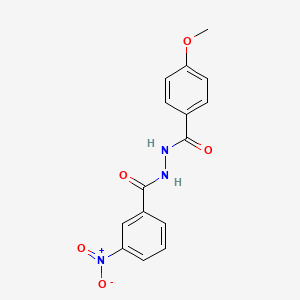
![N'-[1-(2-thienyl)ethylidene]hexanohydrazide](/img/structure/B3841859.png)
![N'-[(4-methoxyphenyl)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841865.png)
![N'-[(2-chloro-4-nitrobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841872.png)
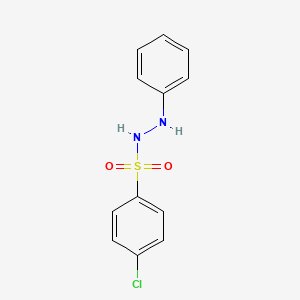
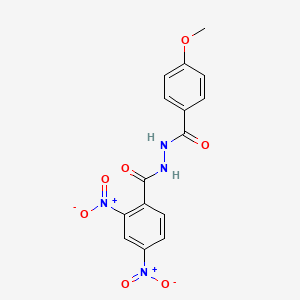
![N'-[1-(4-nitrophenyl)ethylidene]hexanohydrazide](/img/structure/B3841914.png)
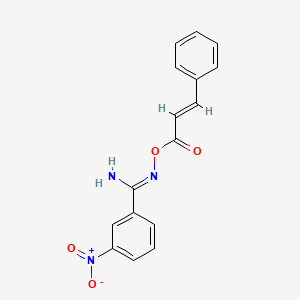
![N'-[1-(4-bromophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3841920.png)